![molecular formula C18H22N4O2 B6585529 N-benzyl-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251575-16-2](/img/structure/B6585529.png)
N-benzyl-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide” is a chemical compound that has been synthesized for research purposes . It is a derivative of the sigma-1 receptor modulator E1R . The sigma-1 receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Synthesis Analysis
The synthesis of this compound involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrolidin-1-yl group, a 1,6-dihydropyrimidin-1-yl group, and a benzyl group . The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation, catalytic hydrogenation, and elimination of a hydroxy group . These reactions lead to the formation of various intermediates and ultimately the desired compound .Scientific Research Applications
- Application : As-grown bulk N-benzyl-2-methyl-4-nitroaniline (BNA) crystal has been characterized for its second-order NLO coefficients. These properties make it suitable for devices like optical modulators, phase shifters, and THz-wave generators .
- Application : A derivative of this compound exhibited notable cytotoxicity against HepG2 cells and THP-1, indicating potential antiproliferative activity .
- Application : Indole derivatives, including this compound, have been used in synthesizing related heterocycles with unique biological activities .
- Application : N-benzyl-2-methyl-4-nitroaniline (BNA) has been studied for its electro-optical properties in LCs, making it relevant for displays, modulators, and optical switching .
- Application : Researchers have explored the energy budget and density for microwave applicators and metal synthesis using related compounds .
Nonlinear Optical Materials
Antiproliferative and Antiviral Activity
Heterocycle Synthesis
Electro-Optical Effects in Liquid Crystals
Energy Efficiency and Metal Synthesis
Periodization in Sport Performance: (related to the compound’s effects):
properties
IUPAC Name |
N-benzyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-11-17(24)22(18(20-14)21-9-5-6-10-21)13-16(23)19-12-15-7-3-2-4-8-15/h2-4,7-8,11H,5-6,9-10,12-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUKHWVOCOVLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-methyl-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.